![molecular formula C20H21N3O5 B2645463 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 891144-36-8](/img/structure/B2645463.png)
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide
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Description
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Potential in Therapeutic Development
The 1,3,4-oxadiazole ring, present in N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide, is a significant structural feature in medicinal chemistry. It is known for its role in enhancing binding interactions within biological systems, leading to a wide range of bioactivities. Compounds bearing the 1,3,4-oxadiazole moiety have been identified for their therapeutic potential across various areas. This includes anticancer, antifungal, antibacterial, and anti-inflammatory applications, among others. Such compounds have been extensively utilized in the treatment of diverse ailments, underscoring their value in drug development (G. Verma et al., 2019).
Pharmacological Properties
1,3,4-Oxadiazole derivatives demonstrate a broad spectrum of pharmacological properties, including antiviral, analgesic, anti-inflammatory, and antitumor activities. The structural feature of the oxadiazole ring facilitates effective interactions with various enzymes and receptors, making it a cornerstone for synthesizing compounds with high therapeutic potency. This highlights the structural core's significance in developing new medicinal agents with improved activity and reduced toxicity (Kavita Rana et al., 2020).
Synthetic and Chemical Reactivity
The oxadiazole ring, including the 1,3,4 variant, is crucial for synthetic versatility in medicinal chemistry. It serves as a bioisostere for several functional groups like carboxylic acids and amides, allowing for the creation of novel compounds with desirable pharmacokinetic and pharmacodynamic properties. The chemical reactivity associated with oxadiazole compounds provides a pathway to synthesizing a wide range of heterocyclic compounds that are biologically active, further emphasizing the importance of this moiety in drug design and discovery (L. Kayukova, 2005).
properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-11-6-7-14(12(2)8-11)19-22-23-20(28-19)21-18(24)13-9-15(25-3)17(27-5)16(10-13)26-4/h6-10H,1-5H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAMDYNBKJICCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide |
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